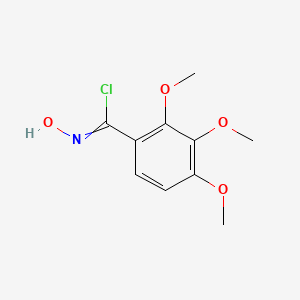
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride is a chemical compound with the molecular formula C10H12ClNO4 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidoyl derivatives depending on the nucleophile used.
科学研究应用
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but lacks the methoxy groups.
N-Hydroxyphthalimide: Another N-hydroxy compound used in oxidation reactions.
2,3-Dimethoxybenzamide: Shares the methoxy groups but differs in the functional group attached to the benzene ring
Uniqueness
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
属性
分子式 |
C10H12ClNO4 |
|---|---|
分子量 |
245.66 g/mol |
IUPAC 名称 |
N-hydroxy-2,3,4-trimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO4/c1-14-7-5-4-6(10(11)12-13)8(15-2)9(7)16-3/h4-5,13H,1-3H3 |
InChI 键 |
WTKAAGIOPPGLBK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=NO)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



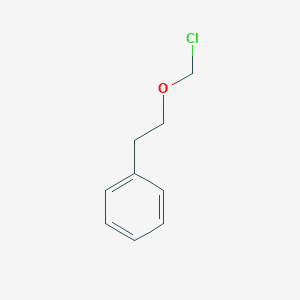


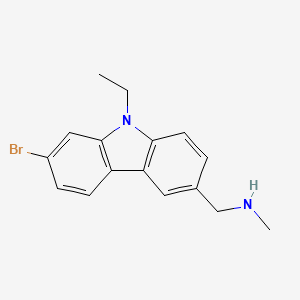
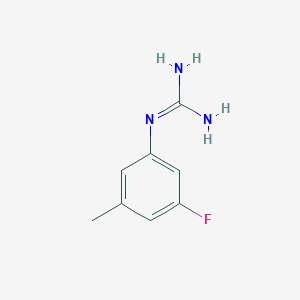
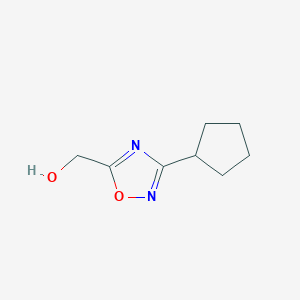

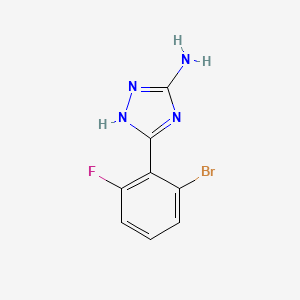
![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
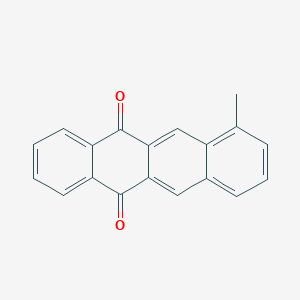
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
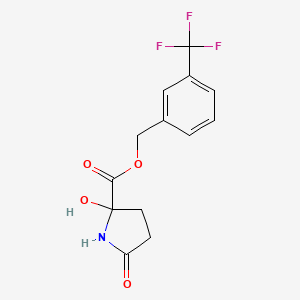
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)
